(2-Isopropoxynaphthalen-1-yl)methanamine (2-Isopropoxynaphthalen-1-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1049030-20-7
VCID: VC0154857
InChI: InChI=1S/C14H17NO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9,15H2,1-2H3
SMILES: CC(C)OC1=C(C2=CC=CC=C2C=C1)CN
Molecular Formula: C14H17NO
Molecular Weight: 215.296

(2-Isopropoxynaphthalen-1-yl)methanamine

CAS No.: 1049030-20-7

Cat. No.: VC0154857

Molecular Formula: C14H17NO

Molecular Weight: 215.296

* For research use only. Not for human or veterinary use.

(2-Isopropoxynaphthalen-1-yl)methanamine - 1049030-20-7

Specification

CAS No. 1049030-20-7
Molecular Formula C14H17NO
Molecular Weight 215.296
IUPAC Name (2-propan-2-yloxynaphthalen-1-yl)methanamine
Standard InChI InChI=1S/C14H17NO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9,15H2,1-2H3
Standard InChI Key SFSIQOGCFKWXBV-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C2=CC=CC=C2C=C1)CN

Introduction

Chemical Identity and Nomenclature

(2-Isopropoxynaphthalen-1-yl)methanamine, identified by CAS Registry Number 1049030-20-7, is an aromatic amine derivative characterized by a naphthalene backbone with specific functional group substitutions . The compound is recognized by several systematic and common names in scientific literature.

Naming Conventions

The compound has multiple synonyms used throughout scientific literature and commercial catalogues:

Table 1: Nomenclature of the Target Compound

Name TypeDesignation
IUPAC Name(2-Isopropoxynaphthalen-1-yl)methanamine
Alternative Names1-Naphthalenemethanamine, 2-(1-methylethoxy)-
[2-(propan-2-yloxy)naphthalen-1-yl]methanamine
2-(1-Methylethoxy)-1-naphthalenemethanamine
Chinese Name2-(丙烷-2-氧基)萘-1-基]甲胺

The multiple naming formats reflect the compound's structural complexity and follow standardized chemical nomenclature protocols established by IUPAC (International Union of Pure and Applied Chemistry).

Structural Characteristics

Molecular Composition

The molecular structure of (2-Isopropoxynaphthalen-1-yl)methanamine consists of a naphthalene core with two key functional groups:

Table 2: Structural Components

Structural FeatureDescription
Core StructureNaphthalene (bicyclic aromatic system)
Position 1Methanamine group (-CH₂NH₂)
Position 2Isopropoxy group (-OCH(CH₃)₂)
Molecular FormulaC₁₄H₁₇NO
Molecular Weight215.29 g/mol

Structural Configuration

The compound's chemical structure features a naphthalene ring system with the methanamine group at position 1 creating an important functional center for potential hydrogen bonding and nucleophilic interactions. The isopropoxy group at position 2 contributes to the compound's lipophilicity and steric properties, influencing its behavior in biological systems and chemical reactions .

Physical and Chemical Properties

Physical Properties

The physical characteristics of (2-Isopropoxynaphthalen-1-yl)methanamine have been determined through both experimental methods and predictive computational models.

Table 3: Physical Properties

PropertyValueDetermination Method
Physical StateNot specified in available data-
Density1.071 ± 0.06 g/cm³Predicted
Boiling Point351.5 ± 17.0 °CPredicted
Melting PointNot specified in available data-
SolubilityLimited data available-

Chemical Properties

The chemical behavior of (2-Isopropoxynaphthalen-1-yl)methanamine is influenced by its functional groups and the electronic properties of the naphthalene core.

Table 4: Chemical Properties

PropertyValueNotes
pKa9.20 ± 0.30Predicted
Reactive CentersAmine group (-NH₂)Primary nucleophilic center
Isopropoxy groupPotential for hydrogen bonding
StabilityData not available-

The amine functionality makes this compound moderately basic and provides a reactive site for various chemical transformations including nucleophilic substitutions, amide formation, and reductive amination reactions.

Analytical Characterization

Analytical techniques commonly employed for structural confirmation and purity assessment of compounds like (2-Isopropoxynaphthalen-1-yl)methanamine include various spectroscopic and chromatographic methods.

Isotopically Labeled Variants

A deuterium-labeled variant, (2-Isopropoxynaphthalen-1-yl)methanamine-d7, has been reported . This isotopically labeled compound would be valuable for various analytical applications including:

  • Use as an internal standard in quantitative analyses

  • Mechanistic studies of chemical reactions

  • Metabolic pathway investigations

  • Pharmacokinetic studies

SupplierProduct InformationNotes
AmbeedListed in catalogue For research use only
EvitachemListed in catalogueResearch chemical
Santa Cruz BiotechnologyCAS 1049030-20-7 Research reagent
BidepharmStandard purity: 95+% Research chemical
CymitQuimicaDeuterated form (d7) available Specialized research tool

Most suppliers classify this compound as being for research purposes only, indicating its primary use in laboratory settings rather than industrial or consumer applications.

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